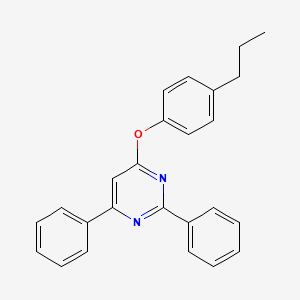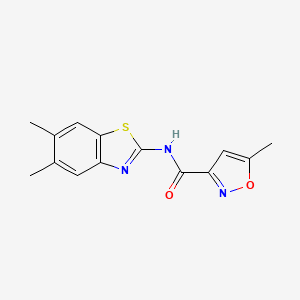![molecular formula C14H16ClNO B4776915 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone
説明
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone, also known as CAC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of arylcyclohexylamines and has been found to have a variety of biochemical and physiological effects.
作用機序
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone acts as an antagonist of the NMDA receptor by binding to the receptor site and blocking the influx of calcium ions into the cell. This mechanism of action has been found to be important in the modulation of synaptic plasticity and the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone have been studied extensively in vitro and in vivo. 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been found to modulate the release of neurotransmitters such as glutamate, dopamine, and serotonin. It has also been found to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
実験室実験の利点と制限
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. Additionally, 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone is a synthetic compound that has been widely used in scientific research to study the NMDA receptor. Its high potency and selectivity make it a valuable tool for studying the function of the NMDA receptor in various physiological and pathological conditions. Further research on 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone and its analogs may lead to the development of new therapeutic agents for the treatment of neurological disorders.
科学的研究の応用
2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone has been found to be a potent and selective antagonist of the NMDA receptor and has been used to study its function in various physiological and pathological conditions.
特性
IUPAC Name |
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h4,6-7,9,16H,2-3,5,8H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEUPEQUNNZMDJ-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-chloro-2-methylanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4776843.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4776850.png)
![methyl 7-cyclopropyl-3-(4-fluorobenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4776858.png)
![N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4776863.png)
![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![N-phenyl-2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776877.png)
![3-({4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)-4-methoxybenzaldehyde](/img/structure/B4776884.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B4776891.png)
![1-(4-methoxy-3-methylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4776899.png)

![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4776910.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4776930.png)

![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)